N-benzylimidazo[1,2-a]pyrimidin-6-amine
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Overview
Description
N-benzylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C13H12N4. It is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylimidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzylimidazo[1,2-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using TBHP.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
N-benzylimidazo[1,2-a]pyrimidin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzylimidazo[1,2-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Pyrimido[1,2-a]benzimidazole: Investigated for its pharmacological use.
Nitroazolo[1,5-a]pyrimidine: A new family of antiviral compounds.
Uniqueness
N-benzylimidazo[1,2-a]pyrimidin-6-amine is unique due to its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-benzylimidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-11(5-3-1)8-15-12-9-16-13-14-6-7-17(13)10-12/h1-7,9-10,15H,8H2 |
InChI Key |
MVVFLWMNUDKHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN3C=CN=C3N=C2 |
Origin of Product |
United States |
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